molecular formula C5H7BN2O3 B566114 (4-Methoxypyrimidin-5-yl)boronic acid CAS No. 909187-37-7

(4-Methoxypyrimidin-5-yl)boronic acid

Cat. No. B566114
M. Wt: 153.932
InChI Key: SIHFIKAJVVQLMX-UHFFFAOYSA-N
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Description

“(4-Methoxypyrimidin-5-yl)boronic acid” is a boronic acid derivative with the molecular formula C5H7BN2O3 . It is a type of organoboron compound, which are commonly used in organic chemistry .


Synthesis Analysis

Boronic acids, including “(4-Methoxypyrimidin-5-yl)boronic acid”, can be synthesized using various methods. One common method involves the use of organometallic reagents and boranes . The synthetic processes used to obtain these active compounds are relatively simple and well-known .


Molecular Structure Analysis

The molecular weight of “(4-Methoxypyrimidin-5-yl)boronic acid” is approximately 153.93 g/mol . The exact mass is 154.05500 . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors .


Chemical Reactions Analysis

Boronic acids, including “(4-Methoxypyrimidin-5-yl)boronic acid”, are considered Lewis acids . They can form stable transition complexes with sugars and amino acids . The pKa values of boronic acids can change in the presence of diols .

Scientific Research Applications

  • Synthesis and Chemical Properties : Patel et al. (2016) describe an efficient synthesis of a related boronic acid, (2-aminopyrimidin-5-yl) boronic acid, highlighting its practicality and cost-effectiveness. This synthesis involves in-situ protection of the amine group and a Suzuki–Miyaura borylation, demonstrating the chemical versatility of boronic acids in organic synthesis (Patel et al., 2016).

  • Fluorescence Quenching Studies : Geethanjali et al. (2015) studied the fluorescence quenching of boronic acid derivatives, including a similar compound, by aniline in alcohols. This research is relevant for sensor development, as it provides insights into the interaction of boronic acids with other substances (Geethanjali et al., 2015).

  • Regioselective Hydroxyalkylations : Paintner et al. (2001) discuss the regioselective hydroxyalkylation of boron 4-methoxy-2-furanolates, a process that could be analogous to reactions involving 4-Methoxypyrimidin-5-yl boronic acid. This study contributes to the understanding of selective organic reactions in the context of boronic acids (Paintner et al., 2001).

  • Suzuki Cross-Coupling Reactions : Bouillon et al. (2002, 2003) have synthesized novel halopyridinylboronic acids and esters, including 2,4, or 5-Halopyridin-3-yl-boronic acids and esters. These compounds were found to be effective in Suzuki cross-coupling reactions, a common application of boronic acids in forming new chemical libraries (Bouillon et al., 2002) (Bouillon et al., 2003).

  • Formation of Tetraarylpentaborates : Nishihara et al. (2002) reported on the reactions of (4-methoxyphenyl)boronic acid with an aryloxorhodium complex to form tetraarylpentaborates, showcasing the reactivity of boronic acids in forming complex structures (Nishihara et al., 2002).

  • Tautomerism Studies : Kheifets et al. (2006) investigated the tautomerism of 5-fluoro-4-hydroxy-2-methoxypyrimidine, a related compound. Understanding the tautomerism in such molecules can be crucial for their applications in different chemical environments (Kheifets et al., 2006).

  • Metal-Free Coupling Reactions : Allwood et al. (2014) describe the metal-free coupling of aromatic moieties with saturated heterocyclic partners, which could include boronic acids like 4-Methoxypyrimidin-5-yl boronic acid. This provides a pathway to synthesize sp(2)-sp(3) linked bicyclic building blocks (Allwood et al., 2014).

  • Analytical Challenges and Strategies : Zhong et al. (2012) discuss the analytical challenges and strategies for analyzing highly reactive pinacolboronate esters, which could be relevant for handling and analyzing compounds like 4-Methoxypyrimidin-5-yl boronic acid (Zhong et al., 2012).

Future Directions

Boronic acids have been gaining interest in medicinal chemistry due to their potential applications in various fields such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . Therefore, it is expected that the studies with boronic acids, including “(4-Methoxypyrimidin-5-yl)boronic acid”, will be extended in order to obtain new promising drugs in the future .

properties

IUPAC Name

(4-methoxypyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BN2O3/c1-11-5-4(6(9)10)2-7-3-8-5/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHFIKAJVVQLMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CN=C1OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680996
Record name (4-Methoxypyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxypyrimidin-5-yl)boronic acid

CAS RN

909187-37-7
Record name (4-Methoxypyrimidin-5-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=909187-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxypyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-4-methoxypyrimidine (0.460 g, 2.43 mmol) and triisopropyl borate (0.671 mL, 2.92 mmol) in 12 mL of THF at −70° C. was added butyllithium (1.6 m in hexanes, 1.83 mL, 2.92 mmol) dropwise. The addition took 15 minutes and the reaction turned light yellow. The reaction stirred for 30 minutes at −70° C. and was then allowed to warm up to −20° C. The reaction was quenched with ammonium chloride (sat.) and extracted with ethyl acetate. The aqueous layer was concentrated and NaCl (sat.) was added. The aqueous layer was extracted with 3/2 chloroform/iPrOH (3×). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated to give 166 mg of 4-methoxypyrimidin-5-ylboronic acid as a light yellow solid. ES+=155.2 (M+H)
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0.671 mL
Type
reactant
Reaction Step One
Quantity
1.83 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

Citations

For This Compound
2
Citations
A Sirajunnisa, SK MADANA SRUJANA… - MONIKA, Synthesis of … - papers.ssrn.com
The Suzuki coupling reaction is tremendously flexible to adopt the conditions for wide range of product synthesis. It was first carried out between alkenyl reactants, but over the years, …
Number of citations: 0 papers.ssrn.com
RA Fairhurst, P Furet, P Imbach-Weese… - Journal of medicinal …, 2022 - ACS Publications
Balanced pan-class I phosphoinositide 3-kinase inhibition as an approach to cancer treatment offers the prospect of treating a broad range of tumor types and/or a way to achieve …
Number of citations: 3 pubs.acs.org

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